Benzenepropanoic acid, alpha,3,4-trihydroxy-, (aS)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanoic acid, alpha,3,4-trihydroxy-, (aS)- is a chemical compound with the molecular formula C₉H₁₀O₅. It is known for its presence in various plant species such as Salvia chinensis and Salvia miltiorrhiza . This compound is characterized by its three hydroxyl groups attached to the benzene ring, making it a trihydroxy derivative of benzenepropanoic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, alpha,3,4-trihydroxy-, (aS)- typically involves the hydroxylation of benzenepropanoic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups to ensure selective hydroxylation. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenepropanoic acid, alpha,3,4-trihydroxy-, (aS)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Benzenepropanoic acid, alpha,3,4-trihydroxy-, (aS)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of various fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of Benzenepropanoic acid, alpha,3,4-trihydroxy-, (aS)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenepropanoic acid, 4-hydroxy-: Known for its antioxidant properties but lacks the additional hydroxyl groups present in Benzenepropanoic acid, alpha,3,4-trihydroxy-, (aS)-.
Benzenepropanoic acid, 2,3,4-trihydroxy-: Similar in structure but differs in the position of hydroxyl groups, which can influence its chemical reactivity and biological activity.
Benzenepropanoic acid, α,4-dihydroxy-3-methoxy-, (αR)-:
Uniqueness
Benzenepropanoic acid, alpha,3,4-trihydroxy-, (aS)- is unique due to its specific arrangement of hydroxyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
42085-50-7 |
---|---|
Molekularformel |
C9H10O5 |
Molekulargewicht |
198.17 g/mol |
IUPAC-Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H10O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,10-12H,4H2,(H,13,14)/t8-/m0/s1 |
InChI-Schlüssel |
PAFLSMZLRSPALU-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.